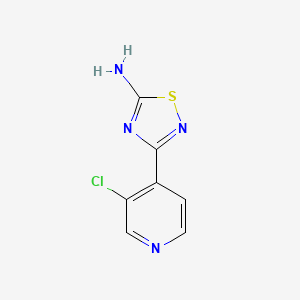

3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound with a thiadiazole ring and a chloropyridine substituent. It has a molecular formula of C7H5ClN4S and a molecular weight of approximately 212.66 g/mol [2, 1]. The compound's structure includes a five-membered ring containing three nitrogen atoms and two carbon atoms. The chloropyridine group enhances the compound's potential biological activity due to the electron-withdrawing nature of the chlorine atom, influencing its reactivity and interactions with biological targets.

Potential Applications

- Pharmaceutical Development 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine may serve as a lead compound in drug discovery for cancer and infectious diseases due to its biological activity. Research indicates that thiadiazole derivatives exhibit diverse biological activities.

- Biological Activities Thiadiazole derivatives are known to possess antimicrobial, antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anticonvulsant, and anti-inflammatory properties .

Structural Analogues

Several compounds share structural features with 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | Thiadiazole ring with pyridine | 0.63 |

| 5-Amino-3-methyl-1,2,4-thiadiazole | Thiadiazole core with amino group | 0.54 |

| N-Phenyl-4-(3-phenyldihydrothiazol) piperazine | Thiadiazole derivative with piperazine | 0.55 |

| 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | Pyrimidine instead of thiadiazole | 0.55 |

Mecanismo De Acción

The mechanism of action of 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.

Pyrrolopyrazine derivatives: Known for their antimicrobial and anticancer properties.

Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer effects.

Uniqueness

3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloropyridine ring with a thiadiazole ring makes it a versatile compound for various applications.

Actividad Biológica

3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring fused with a chlorinated pyridine, which contributes to its pharmacological properties. The following sections will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C7H6ClN4S

- CAS Number : 138588-22-4

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been investigated for its efficacy against various bacterial and fungal strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 62.5 µg/mL | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Moderate activity | |

| Aspergillus niger | Good activity |

The compound's mechanism of action in antimicrobial activity may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It is believed to inhibit specific molecular targets involved in cancer cell proliferation.

Case Study: Antitumor Effects

A study examined the effects of related thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant growth inhibitory activity:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| Derivative B | HepG2 | 9.6 | Inhibition of MMP2 and VEGFA expression levels |

This suggests that the thiadiazole moiety can effectively target pathways crucial for tumor growth and survival .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, compounds containing the thiadiazole ring have shown a range of other pharmacological effects:

- Anti-inflammatory

- Antiviral

- Antituberculosis

- Analgesic

- Antidiabetic

These activities are attributed to the ability of thiadiazole derivatives to interact with various biological targets, including enzymes involved in inflammatory processes and metabolic pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes (e.g., kinases involved in tumorigenesis)

- Disruption of nucleic acid synthesis (RNA/DNA)

- Interaction with cellular receptors affecting signal transduction pathways

These interactions can lead to altered cellular functions, resulting in therapeutic effects against infections and tumors .

Propiedades

IUPAC Name |

3-(3-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOMGLLPOGPMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=NSC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.